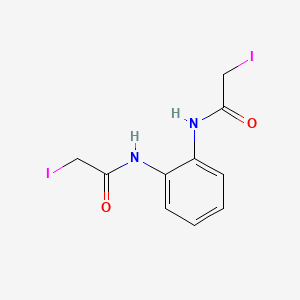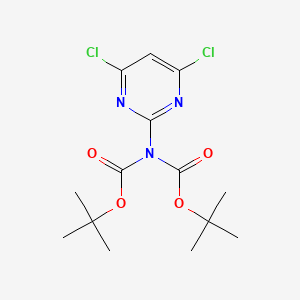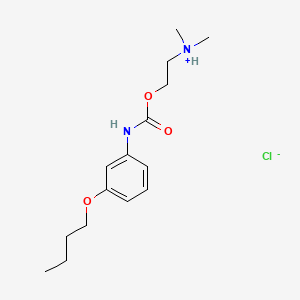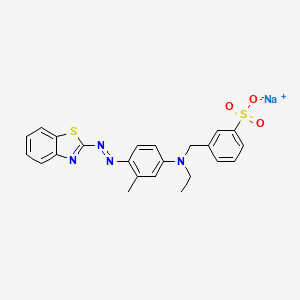
dibutyl(diethyl)azanium;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(diethyl)azanium;hydroxide is a quaternary ammonium compound with the molecular formula C12H29NO. It is known for its strong basic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl(diethyl)azanium;hydroxide can be synthesized through the quaternization of dibutylamine with diethyl sulfate, followed by neutralization with a strong base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where dibutylamine and diethyl sulfate are reacted in the presence of a solvent. The resulting quaternary ammonium salt is then treated with sodium hydroxide to produce the final product. The process is optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(diethyl)azanium;hydroxide undergoes various chemical reactions, including:
Nucleophilic substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides.
Acid-base reactions: As a strong base, it can neutralize acids to form corresponding salts and water.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Acid-base reactions: The compound reacts readily with various acids under ambient conditions.
Major Products Formed
Nucleophilic substitution: The major products are quaternary ammonium salts.
Acid-base reactions: The products are the corresponding salts and water.
Applications De Recherche Scientifique
Dibutyl(diethyl)azanium;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It is employed in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dibutyl(diethyl)azanium;hydroxide involves its strong basicity and ability to act as a nucleophile. It can deprotonate acids and participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s molecular targets include various electrophilic centers in organic molecules, and its pathways involve the formation of quaternary ammonium salts and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium hydroxide: Similar in structure but with four butyl groups instead of two butyl and two ethyl groups.
Tetramethylammonium hydroxide: Contains four methyl groups, making it less bulky and more soluble in water.
Tetraethylammonium hydroxide: Composed of four ethyl groups, offering different solubility and reactivity properties.
Uniqueness
Dibutyl(diethyl)azanium;hydroxide is unique due to its specific combination of butyl and ethyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst and in applications requiring both solubility and reactivity .
Propriétés
Numéro CAS |
63957-49-3 |
|---|---|
Formule moléculaire |
C12H29NO |
Poids moléculaire |
203.36 g/mol |
Nom IUPAC |
dibutyl(diethyl)azanium;hydroxide |
InChI |
InChI=1S/C12H28N.H2O/c1-5-9-11-13(7-3,8-4)12-10-6-2;/h5-12H2,1-4H3;1H2/q+1;/p-1 |
Clé InChI |
PZDARDIDPSRLMQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CC)(CC)CCCC.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


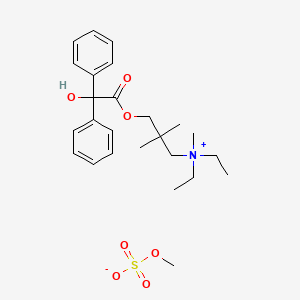
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
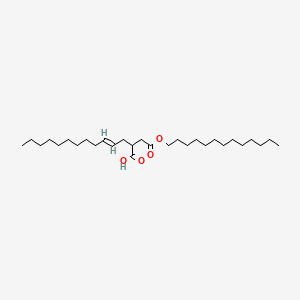
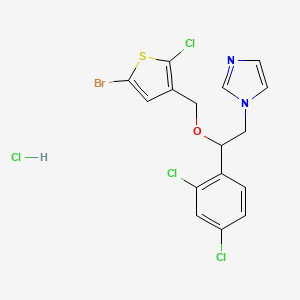

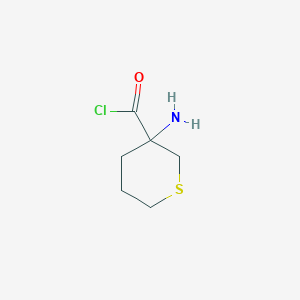
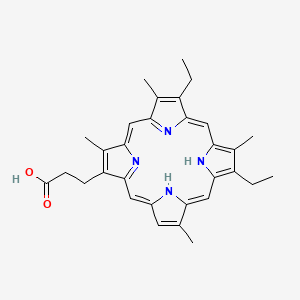
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
